molecular formula C26H18O2 B1617045 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione CAS No. 4746-80-9

1,2-Bis-biphenyl-4-yl-ethane-1,2-dione

Cat. No. B1617045
CAS RN: 4746-80-9
M. Wt: 362.4 g/mol
InChI Key: GLGSKPXEIKBTOI-UHFFFAOYSA-N
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Scientific Research Applications

Optical Properties

Research on derivatives of ethane-1,2-diones, including those similar to 1,2-bis-biphenyl-4-yl-ethane-1,2-dione, highlights their intriguing optical properties. For instance, studies on furanic and thiophenic ethane-1,2-diones reveal insights into their spectral measurements, geometries, and electron absorption spectra, contributing significantly to the understanding of their optical characteristics (Lukes et al., 2003).

Chromophore Systems

Explorations into the conformation and light absorption of various (2-Alkoxyvinyl)ethanediones, closely related to the chemical structure of interest, have been carried out. These studies involve crystal structure analysis and spectroscopy to investigate the color properties of these compounds in both solid and solution states, thereby contributing to the knowledge of chromophore systems (Effenberger et al., 1991).

Decarbonylation Studies

Research on α-diketones like 1,2-bis(6-methylpyridin-2-yl)ethane-1,2-dione provides insights into their fragmentation patterns under mass spectrometry. This area of study aids in understanding the decarbonylation processes and the behavior of similar compounds under specific conditions (Percino et al., 2007).

Alkaloid Isolation from Marine Sponges

The isolation of 1,2-bis(1H-indol-3-yl)ethane-1,2-dione from marine sponges marks an important area of study. The discovery of such compounds broadens our understanding of the chemical diversity in marine organisms and their potential applications in various fields (McKay et al., 2002).

Safety And Hazards

Future Directions

The future directions for 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione are not readily available. However, biphenyl compounds are a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products5. Therefore, further research and development in this area can be expected.


properties

IUPAC Name

1,2-bis(4-phenylphenyl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18O2/c27-25(23-15-11-21(12-16-23)19-7-3-1-4-8-19)26(28)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGSKPXEIKBTOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20298205
Record name 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis-biphenyl-4-yl-ethane-1,2-dione

CAS RN

4746-80-9
Record name NSC121480
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121480
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Min, T Palani, K Park, J Hwang… - The Journal of Organic …, 2014 - ACS Publications
Benzil derivatives such as diaryl 1,2-diketones are synthesized via the direct decarboxylative coupling reaction of aryl propiolic acids and their oxidation. The optimized conditions are …
Number of citations: 59 0-pubs-acs-org.brum.beds.ac.uk

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